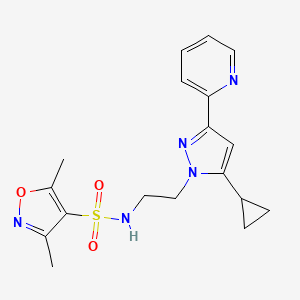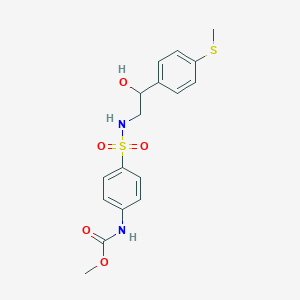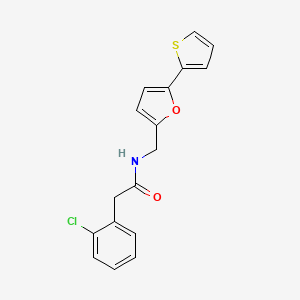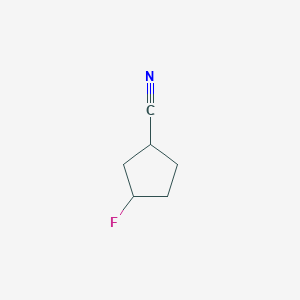
3-((1-(3-(Dimethylamino)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(3-(Dimethylamino)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, also known as AZD-9567, is a small molecule drug that belongs to the class of oxazolidinones. It has been developed as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Applications De Recherche Scientifique
Mechanistic Studies and Synthetic Applications
One research avenue involves the mechanistic studies of reactions involving NH-acidic heterocycles. For instance, the study by Ametamey, Hollenstein, and Heimgartner (1988) delved into the synthesis of 15N-labelled 3-(Dimethylamino)-2,2-dimethyl-2H-azirine for investigating reactions with NH-acidic heterocycles, such as saccharin, phthalimide, and 2H-1,3-benzoxazin-2,4(3H)-dione. The research confirmed previously postulated reaction mechanisms and proposed new mechanisms based on the position of the 15N-label in reaction products, highlighting the compound's utility in understanding complex organic reactions (Ametamey, Hollenstein, & Heimgartner, 1988).
Antibacterial and Antifungal Potential
Research by Devi et al. (2013) focused on the synthesis of several oxazolidinone derivatives, exploring their potential as antimicrobial agents. This study produced compounds screened against various bacterial and fungal strains, demonstrating the compound's relevance in developing new antimicrobial agents (Devi et al., 2013).
Fungicide Development
The discovery and optimization of famoxadone, a new agricultural fungicide, exemplify the application of oxazolidinone derivatives in agriculture. Famoxadone, synthesized from derivatives similar to the subject compound, showcases effective control of plant pathogens, marking a significant advancement in crop protection technology (Sternberg et al., 2001).
Development of New Synthetic Pathways
Research also extends to the development of novel synthetic pathways using oxazolidinone derivatives. Kuo et al. (2012) explored the synthesis of supramolecular extenders with precise chain lengths using a dual-functional building intermediate derived from similar compounds. This method enabled the systematic production of extenders for use in polyurethane elastomers, highlighting the compound's versatility in materials science (Kuo et al., 2012).
Propriétés
IUPAC Name |
3-[[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-17(2)13-5-3-4-12(6-13)15(21)18-7-11(8-18)9-19-14(20)10-23-16(19)22/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYYMRAANNXWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)
![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2993233.png)

![N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2993236.png)
![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)




![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)